

Menadione dimethylpyrimidinol bisulfite CAS number and synonyms

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Compound of Interest

Compound Name: Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409

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Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a stabilized source of vitamin K in the animal feed industry to prevent vitamin K deficiency, which can lead to hemorrhagic conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological role of **menadione dimethylpyrimidinol bisulfite**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Menadione dimethylpyrimidinol bisulfite is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This modification enhances the stability and water solubility of menadione.

Property	Value	Reference
CAS Number	14451-99-1	[1] [2] [3]
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₆ S	[1]
Molecular Weight	378.40 g/mol	[1] [2]
Appearance	White to pale white crystalline powder	[2]
Solubility	Insoluble in water	[2]

Synonyms:

- Menadione dimethyl-pyrimidinol bisulfate[\[3\]](#)[\[4\]](#)
- 4,6-Dimethylpyrimidin-2-ol 1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)[\[3\]](#)[\[4\]](#)
- HETRAZEEN[\[4\]](#)
- MPB[\[5\]](#)
- Stabilized Vitamin K3[\[3\]](#)
- CCRIS 7573[\[3\]](#)[\[4\]](#)
- EINECS 238-435-5[\[3\]](#)[\[4\]](#)
- UNII-63418XYJ66[\[4\]](#)

Synthesis

The synthesis of **menadione dimethylpyrimidinol bisulfite** is based on the reaction of menadione with a bisulfite salt and 2-amino-4,6-dimethylpyrimidine. The following protocol is adapted from U.S. Patent 3,328,169.

Experimental Protocol: Synthesis of Menadione Dimethylpyrimidinol Bisulfite

Materials:

- Menadione sodium bisulfite
- 2-amino-4,6-dimethylpyrimidine
- Hydrochloric acid (2 N)
- Deionized water

Procedure:

- Prepare a solution of 2-amino-4,6-dimethylpyrimidine (6.0 g) in 50 ml of 2 N hydrochloric acid.
- Prepare a separate solution of menadione sodium bisulfite (15.0 g) in 30 ml of water.
- Mix the two solutions. A white precipitate of **menadione dimethylpyrimidinol bisulfite** will form almost immediately.
- Allow the mixture to stand for a period of time to ensure complete precipitation.
- Filter the precipitate by suction.
- Wash the collected crystals with water.
- Dry the purified crystals at a temperature of 60°C.

Analytical Methodologies

The analysis of **menadione dimethylpyrimidinol bisulfite** in various matrices, particularly in animal feed, typically involves its conversion to menadione followed by chromatographic separation and detection.

Experimental Protocol: HPLC Analysis of Menadione in Feed Premixes

This protocol is a representative method for the quantitative analysis of menadione derived from its bisulfite adducts in feed premixes.

1. Sample Preparation (Extraction and Conversion):

- Weigh a representative sample of the feed premix.
- Add an acidic aqueous solvent mixture to the sample.
- Agitate the mixture to extract the **menadione dimethylpyrimidinol bisulfite**.
- Adjust the pH of the extract to convert the menadione bisulfite adduct to menadione.
- Perform a liquid-liquid extraction by partitioning the menadione into a nonpolar solvent such as n-hexane.
- Collect the organic layer containing menadione.

2. HPLC System and Conditions:

- HPLC System: A standard high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector.
- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of methanol and water. For example, an isocratic mobile phase of methanol:water (60:40, v/v) can be used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection:

- DAD: Monitor the absorbance at a wavelength of 261 nm.
- Fluorescence (with post-column reduction): Employ a post-column reactor with a reducing agent (e.g., zinc) to convert menadione to a fluorescent derivative, followed by detection at an excitation wavelength of ~336 nm and an emission wavelength of ~459 nm.
- Injection Volume: 20 μ L.

3. Data Analysis:

- Prepare a calibration curve using standard solutions of menadione of known concentrations.
- Quantify the menadione concentration in the sample extract by comparing its peak area to the calibration curve.
- Calculate the concentration of **menadione dimethylpyrimidinol bisulfite** in the original feed premix based on the molecular weights.

Biological Role and Mechanism of Action

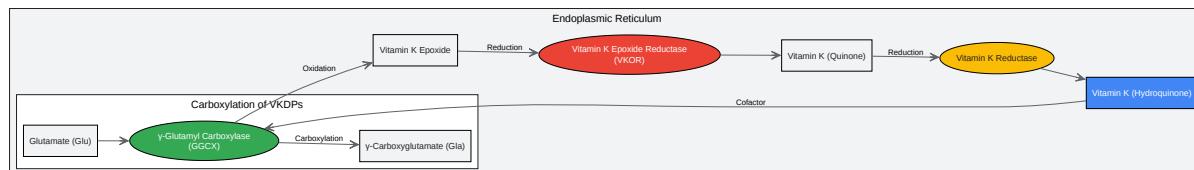
Menadione dimethylpyrimidinol bisulfite serves as a provitamin K3. In the body, it is converted to menadione, which then participates in the vitamin K cycle. The primary function of vitamin K is to act as a cofactor for the enzyme γ -glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues (Glu) to γ -carboxyglutamate residues (Gla) in specific proteins, known as vitamin K-dependent proteins (VKDPs).

The presence of Gla residues is essential for the calcium-binding capacity of these proteins, which is crucial for their biological activity. Key VKDPs are involved in:

- Blood Coagulation: Factors II (prothrombin), VII, IX, and X are essential for the coagulation cascade.
- Bone Metabolism: Osteocalcin and Matrix Gla-protein (MGP) play roles in bone mineralization and the inhibition of vascular calcification.

The Vitamin K Cycle

The vitamin K cycle is a critical salvage pathway that allows for the repeated use of vitamin K.



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Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Stability and Toxicology

Menadione dimethylpyrimidinol bisulfite was developed to improve the stability of menadione, especially in the presence of moisture and other feed ingredients.

Stability Data Summary:

Studies have shown that the stability of vitamin K3 sources in feed premixes is influenced by factors such as temperature, humidity, and the presence of other components like choline chloride.

Vitamin K3 Source	Storage Condition	Retention after 6 months	Reference
Menadione Sodium Bisulfite (MSB)	25°C / 60% RH	56%	[6]
Menadione Nicotinamide Bisulfite (MNB)	25°C / 60% RH	52%	[6]
MSB	40°C / 75% RH	32%	[6]
MNB	40°C / 75% RH	28%	[6]

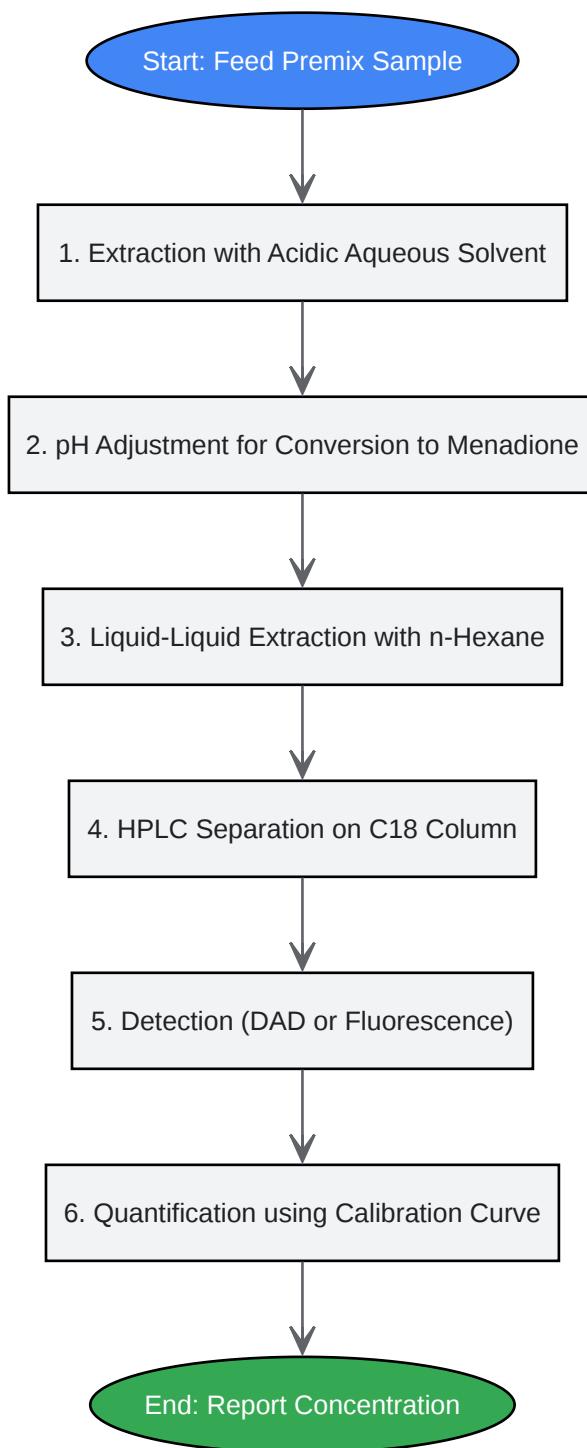
Toxicology:

While specific LD50 data for **menadione dimethylpyrimidinol bisulfite** is not readily available, data for menadione provides a toxicological reference. High doses of menadione can lead to oxidative stress.

Compound	Route	Species	LD50	Reference
Menadione	Oral	Rat	500 mg/kg	[1][7]
Menadione	Intraperitoneal	Rat	75 mg/kg	[1][7]
Menadione	Intraperitoneal	Mouse	50 mg/kg	[1]
Menadione	Subcutaneous	Mouse	138 mg/kg	[1][7]
Menadione Nicotinamide Bisulfite	Oral	Rat	>5,000 mg/kg	[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of menadione from a feed premix sample using HPLC.



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Caption: HPLC analysis workflow for menadione in feed.

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